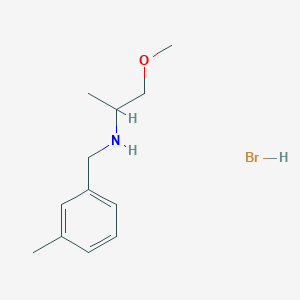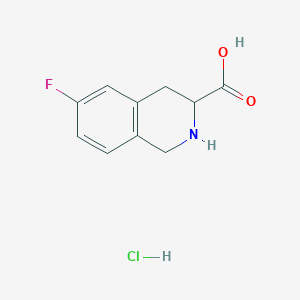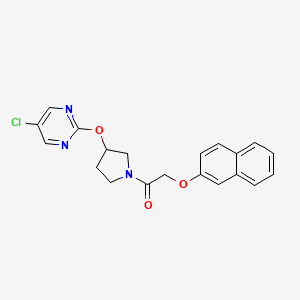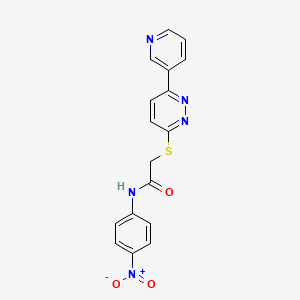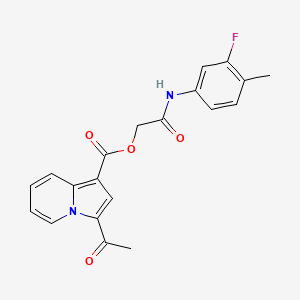
2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indolizine derivatives, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth and metastasis of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in lab experiments is its potent anti-tumor and anti-inflammatory activities. However, its limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. These include:
1. Investigating its potential as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
2. Exploring its mechanism of action and identifying its molecular targets.
3. Developing novel analogs of this compound with improved activity and selectivity.
4. Evaluating its safety and efficacy in clinical trials for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a promising compound with potent anti-tumor and anti-inflammatory activities. Its potential applications in scientific research are numerous, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Métodos De Síntesis
The synthesis of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-acetylindolizine-1-carboxylic acid with 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
The potential applications of 2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in scientific research are numerous. This compound has been shown to possess potent anti-inflammatory, anti-tumor, and anti-cancer activities.
Propiedades
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-12-6-7-14(9-16(12)21)22-19(25)11-27-20(26)15-10-18(13(2)24)23-8-4-3-5-17(15)23/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUMZGRASUSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Fluoro-4-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2789933.png)
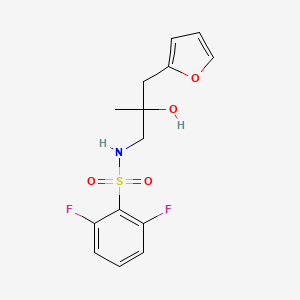
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2789938.png)
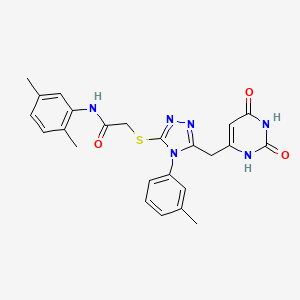
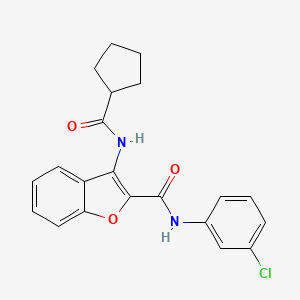

![Tert-butyl 2-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]benzoate](/img/structure/B2789944.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)
![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)
